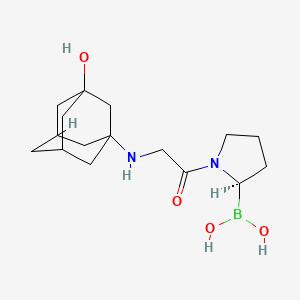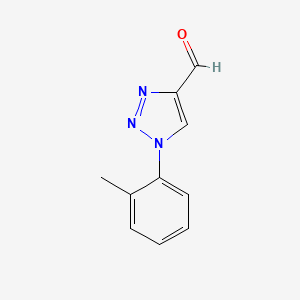![molecular formula C6H15BrN2O B1455394 N-[3-(methylamino)propyl]acetamide hydrobromide CAS No. 1315367-78-2](/img/structure/B1455394.png)
N-[3-(methylamino)propyl]acetamide hydrobromide
Descripción general
Descripción
N-[3-(methylamino)propyl]acetamide hydrobromide is a chemical compound with the molecular formula C6H15BrN2O . It has a molecular weight of 211.1 g/mol .
Molecular Structure Analysis
The molecular structure of N-[3-(methylamino)propyl]acetamide hydrobromide consists of 6 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[3-(methylamino)propyl]acetamide hydrobromide are not fully detailed in the sources available .Aplicaciones Científicas De Investigación
Synthesis and Optical Resolution
The synthesis of 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid demonstrates a methodology that could be applied to related compounds like N-[3-(methylamino)propyl]acetamide hydrobromide. The process involves enantioselective hydrolysis, highlighting its potential for producing specific enantiomers of related substances (Hu & Ziffer, 1990).
Polymer Chemistry Applications
The silylation of poly-L-lysine hydrobromide to improve its dissolution in apolar organic solvents presents a relevant application in polymer chemistry. This modification technique could similarly be applied to N-[3-(methylamino)propyl]acetamide hydrobromide for enhancing its solubility properties, facilitating its use in polymer networks (Beauregard et al., 2001).
Anticonvulsant Derivatives
Functionalized amino acid anticonvulsants involving acetamides illustrate the potential pharmaceutical applications of related compounds. Although focused on anticonvulsants, this research avenue may reveal biologically active derivatives of N-[3-(methylamino)propyl]acetamide hydrobromide with novel therapeutic effects (Camerman et al., 2005).
Computational Studies
Computational studies on acetamide and N-methylformamide provide insights into the electronic structure and properties of related compounds. Such studies can offer theoretical support for understanding the chemical behavior of N-[3-(methylamino)propyl]acetamide hydrobromide, guiding its application in various scientific fields (Chong, 2017).
Environmental Applications
The ability of a Stenotrophomonas sp. strain to hydrolyze acetamiprid highlights the potential for bioremediation applications. Similar microbial degradation processes could be explored for N-[3-(methylamino)propyl]acetamide hydrobromide, offering environmentally friendly methods to mitigate its impact if used as a pesticide or in other capacities (Tang et al., 2012).
Propiedades
IUPAC Name |
N-[3-(methylamino)propyl]acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.BrH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVFXDIJQYECNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylamino)propyl]acetamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)




![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)